N-(2-Aminoethyl)-1,3-propanediamine, also known by its CAS number 13531-52-7, is an organic compound with the molecular formula C5H15N3 and a molecular weight of 117.19 g/mol. It appears as a clear liquid with a melting point of 10 °C and a boiling point of 221 °C. The compound has a density of 0.928 g/mL at 25 °C and exhibits basic properties with a predicted pKa value of approximately 10.17 .
As mentioned earlier, the primary application of N-(2-Aminoethyl)-1,3-propanediamine lies in coordination chemistry. Its mechanism of action involves donating lone pairs of electrons from its nitrogen atoms to form coordination bonds with metal ions. This binding helps assemble metal-organic frameworks with specific properties depending on the metal and reaction conditions [].
The biological activity of N-(2-Aminoethyl)-1,3-propanediamine is notable in pharmacological contexts. It has been studied for its potential as a sensitizer in skin tests and may exhibit cytotoxic effects depending on concentration and exposure conditions . Its structure allows it to interact with biological systems, potentially influencing cellular processes.
N-(2-Aminoethyl)-1,3-propanediamine can be synthesized through several methods:
This compound finds applications across various domains:
Interaction studies involving N-(2-Aminoethyl)-1,3-propanediamine have shown that it can form complexes with metals such as cadmium(II), which may influence its application in catalysis and materials science . Additionally, its interactions with biological molecules are being explored to understand its potential therapeutic effects.
N-(2-Aminoethyl)-1,3-propanediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N,N'-Bis(2-aminoethyl)-1,3-propanediamine | C7H20N4 | Contains two aminoethyl groups; more complex structure. |
N-(3-Aminopropyl)-1,3-propanediamine | C5H15N3 | Similar structure but differs by the position of the amino group. |
N-(2-Aminoethyl)trimethylene diamine | C6H18N4 | Contains additional carbon atoms; used in different applications. |
1,4-Diaminobutane | C4H12N2 | A simpler diamine; used primarily in polymer synthesis. |
N-(2-Aminoethyl)-1,3-propanediamine stands out due to its specific amine arrangement and reactivity profile that allows for diverse applications in both synthetic chemistry and biological contexts.
Corrosive;Acute Toxic;Irritant